“N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C19H15N3O3. It is related to the class of compounds known as phthalazinones .
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid”, the SMILES string is CN1N=C(CC(O)=O)c2ccccc2C1=O and the InChI key is FJIQQZXHNOTAEI-UHFFFAOYSA-N . These representations provide a way to describe the structure of the compound in a standard format.
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a complex structure that includes a furan ring and a phthalazin moiety, which are known for their biological activity. The compound is classified as an amide, specifically a carboxamide, due to the presence of the furan-2-carboxamide functional group.
The compound is derived from various synthetic pathways involving phthalic anhydride and related derivatives. It falls under the category of heterocyclic compounds, which are characterized by the presence of rings that contain atoms of at least two different elements. In this case, the compound includes both carbon and nitrogen in its structure, classifying it as a nitrogen-containing heterocycle.
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically involves several steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for further biological testing or optimization .
The mechanism of action for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is primarily based on its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors involved in disease processes:
Further studies using techniques like X-ray crystallography could elucidate detailed binding mechanisms .
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and application in further research .
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide has potential applications in various scientific fields:
Ongoing research aims to fully explore its therapeutic potential and optimize its pharmacological properties .
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: